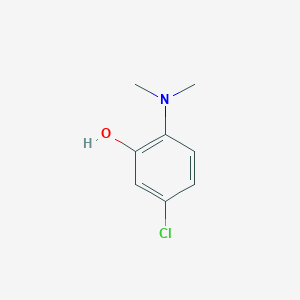

5-Chlor-2-Dimethylamino-phenol

Übersicht

Beschreibung

“5-Chloro-2-dimethylamino-phenol” is a chemical compound with the CAS Number: 57649-14-6 . It has a molecular weight of 171.63 and its IUPAC name is 5-chloro-2-(dimethylamino)phenol . It appears as a pink solid .

Molecular Structure Analysis

The InChI code for “5-Chloro-2-dimethylamino-phenol” is 1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“5-Chloro-2-dimethylamino-phenol” is a pink solid . It has a molecular weight of 171.63 and is stored at a temperature of 0-5 degrees .

Wissenschaftliche Forschungsanwendungen

Life Science Research

5-Chlor-2-Dimethylamino-phenol: wird in der Life-Science-Forschung für seine potenzielle biologische Aktivität eingesetzt. Es ist ein Baustein bei der Synthese verschiedener Benzofuran-Derivate, die eine Reihe biologischer Aktivitäten wie Antitumor-, Antibakterien-, Antioxidations- und antivirale Eigenschaften aufweisen . Diese Verbindungen sind entscheidend für die Entwicklung neuer Medikamente und Therapeutika.

Material Science

In der Materialwissenschaft dient diese Verbindung als Zwischenprodukt bei der Synthese komplexer Moleküle. Ihre Derivate werden zur Herstellung von Polymeren und anderen Materialien verwendet, die bestimmte molekulare Architekturen für ihre Eigenschaften benötigen .

Chemische Synthese

This compound: spielt eine wichtige Rolle in der chemischen Synthese, insbesondere bei der Herstellung von Pharmazeutika und Agrochemikalien. Es wird als Vorläufer bei der Synthese von 5-Chlor-2-pentanon verwendet, das ein wichtiges Zwischenprodukt für viele antibakterielle Mittel und Pestizide ist .

Chromatographie

In chromatographischen Anwendungen können Derivate von This compound als Standards oder Reagenzien verwendet werden. Ihre Stabilität und ihre ausgeprägten chemischen Eigenschaften machen sie für den Einsatz in analytischen Methoden wie der Gaschromatographie für die Umweltanalyse geeignet .

Analytische Wissenschaft

Diese Verbindung ist auch in der analytischen Wissenschaft von Bedeutung, wo sie bei der Entwicklung analytischer Methoden und Qualitätskontrollprozessen eingesetzt wird. Ihre Derivate werden oft als Referenzverbindungen in verschiedenen analytischen Techniken verwendet .

Pharmazeutische Industrie

In der pharmazeutischen Industrie ist This compound an der Synthese von pharmazeutischen Wirkstoffen beteiligt. Ihre Derivate werden zur Herstellung von Medikamenten wie Chinolin, Chloroquin und Chinolon verwendet, die zur Behandlung von Krankheiten wie Malaria und Infektionen eingesetzt werden .

Agrochemische Industrie

Die agrochemische Industrie profitiert von dieser Verbindung durch ihre Verwendung bei der Synthese von Pestiziden und Herbiziden. Es ist ein Vorläufer für Verbindungen, die eine zentrale Rolle bei der Unkraut- und Schädlingsbekämpfung spielen und zur Produktion effektiverer Agrochemikalien beitragen .

Suzuki–Miyaura-Kupplung

Schließlich werden in der organischen Chemie This compound und seine Bor-Derivate in Suzuki–Miyaura-Kupplungsreaktionen verwendet. Diese Anwendung ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen auf milde und umweltfreundliche Weise, was in der Synthese komplexer organischer Moleküle von grundlegender Bedeutung ist .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “5-Chloro-2-dimethylamino-phenol” are not available from the search results, a related study discusses the synthesis of novel Schiff bases and their potential biological activities . This suggests that “5-Chloro-2-dimethylamino-phenol” and its derivatives could have potential applications in various industries, including pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

Similar compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that many phenolic compounds interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Phenolic compounds often participate in various biochemical reactions, including the suzuki–miyaura coupling reaction .

Result of Action

Phenolic compounds often have antioxidant properties and can influence cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-dimethylamino-phenol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Biochemische Analyse

Biochemical Properties

5-Chloro-2-dimethylamino-phenol plays a significant role in biochemical reactions, particularly as a redox cycling agent. It has been shown to produce methaemoglobin and nitrite from haemoglobin, as well as denitrosylate haemoglobin . This compound interacts with various biomolecules, including haemoglobin, where it facilitates the transformation of nitrites into nitrates. Additionally, 5-Chloro-2-dimethylamino-phenol exhibits membrane channel activity and can be used for incubations with electron donors and electron acceptors .

Cellular Effects

The effects of 5-Chloro-2-dimethylamino-phenol on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with haemoglobin leads to the production of methaemoglobin, which can affect oxygen transport and cellular respiration . Furthermore, its ability to denitrosylate haemoglobin suggests potential impacts on nitric oxide signaling pathways, which are crucial for various cellular functions.

Molecular Mechanism

At the molecular level, 5-Chloro-2-dimethylamino-phenol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s redox cycling activity involves the transfer of electrons, which can lead to the production of reactive oxygen species. These reactive species can cause oxidative stress, leading to changes in gene expression and cellular damage . Additionally, the compound’s interaction with haemoglobin results in the formation of methaemoglobin, which is an oxidized form of haemoglobin that cannot bind oxygen effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-dimethylamino-phenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Chloro-2-dimethylamino-phenol is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-dimethylamino-phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the transformation of nitrites into nitrates, which can help in the removal of nitrogenous waste products from the body . At higher doses, 5-Chloro-2-dimethylamino-phenol can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal cellular functions.

Metabolic Pathways

5-Chloro-2-dimethylamino-phenol is involved in various metabolic pathways, including those related to redox cycling and nitrogen metabolism. The compound interacts with enzymes and cofactors that facilitate the transformation of nitrites into nitrates . This process is crucial for the removal of nitrogenous waste products from the body and maintaining nitrogen balance. Additionally, the compound’s redox cycling activity can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-dimethylamino-phenol is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane channel activity suggests that it can be transported across cell membranes, potentially affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and its impact on cellular function.

Subcellular Localization

The subcellular localization of 5-Chloro-2-dimethylamino-phenol is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with haemoglobin and other biomolecules suggests that it may be localized within specific cellular compartments, such as the cytoplasm or mitochondria . These localizations can affect the compound’s activity and function, as well as its potential to cause cellular damage through oxidative stress.

Eigenschaften

IUPAC Name |

5-chloro-2-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPTMRFNICLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301058 | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57649-14-6 | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

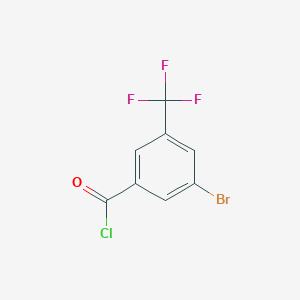

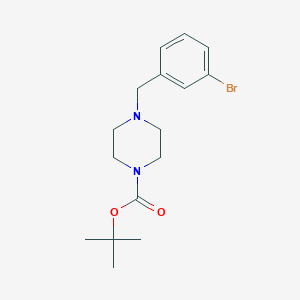

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)